

Application Notes & Protocols: Nitroxoline (8-Hydroxy-5-nitroquinoline) as a Multifunctional Chemical Probe

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Compound of Interest

Compound Name: 8-Nitro-5-(piperazin-1-yl)quinoline

Cat. No.: B11523876

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Audience: Researchers, scientists, and drug development professionals.

Forward: The initial focus of this guide was **8-Nitro-5-(piperazin-1-yl)quinoline**. However, a comprehensive literature review revealed a lack of established use for this specific molecule as a chemical probe. In the spirit of providing scientifically robust and actionable information, this guide has been pivoted to focus on Nitroxoline (8-Hydroxy-5-nitroquinoline), a structurally related quinoline derivative with a rich and well-documented history as a multifaceted bioactive agent. This document provides an in-depth guide to its mechanisms of action and practical protocols for its application in research settings.

Introduction to Nitroxoline: A Repurposed Agent with Modern Applications

Nitroxoline (5-nitroquinolin-8-ol) is a synthetic quinoline derivative that has been utilized for over half a century, primarily in Europe, as an oral antibiotic for treating and preventing urinary tract infections.[1][2] Its excellent safety profile and long history of clinical use have made it a prime candidate for drug repurposing.[1][3] Recent research has unveiled a much broader

spectrum of activity, including potent anticancer, antifungal, antiviral, antiparasitic, and antibiofilm properties.[1][4][5][6]

The therapeutic versatility of Nitroxoline stems from its unique, multi-pronged mechanism of action, which is largely centered on its ability to chelate divalent metal cations.[2][7] This fundamental property allows it to interfere with numerous cellular processes, making it a valuable probe for studying metal homeostasis, microbial pathogenesis, and cancer biology.

Core Mechanisms of Action: A Multi-Targeting Profile

Nitroxoline does not operate via a single, specific protein target. Instead, it exerts pleiotropic effects by disrupting fundamental cellular processes, primarily through its function as a metal-chelating agent and a metallophore.

Disruption of Metal Homeostasis

The primary mechanism underpinning Nitroxoline's broad-spectrum activity is its ability to form stable complexes with essential divalent metal ions, particularly Zinc (Zn^{2+}) and Iron (Fe^{2+}), and its ability to act as a metallophore for Copper (Cu^{2+}) and Zinc (Zn^{2+}).[1][2][7]

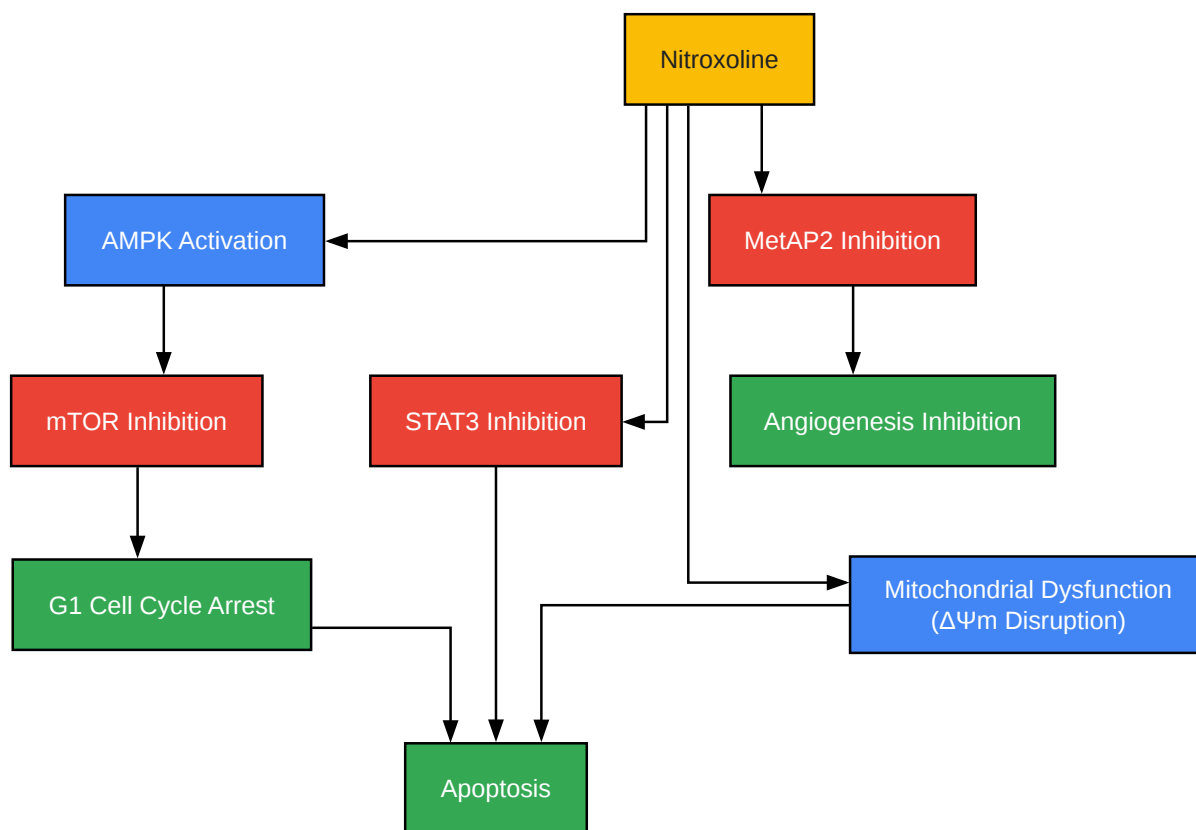
- **Enzyme Inhibition:** By sequestering metal ions that serve as critical cofactors for a wide range of enzymes, Nitroxoline inhibits their function. This includes metalloproteases and ribonucleotide reductase, which are vital for DNA synthesis and bacterial invasion.[2]
- **Biofilm Disruption:** Bacterial biofilms, which are notoriously resistant to conventional antibiotics, rely on metal ions for structural integrity. Nitroxoline effectively eradicates biofilms of pathogens like *Pseudomonas aeruginosa* and methicillin-resistant *Staphylococcus aureus* (MRSA) by chelating these essential cations from the biofilm matrix.[6][8]
- **Metal Ion Intoxication:** In Gram-negative bacteria, Nitroxoline has been shown to act as a metallophore, shuttling copper and zinc ions into the cell. This leads to metal intoxication and subsequent cell death.[1]

Anticancer Mechanisms

Nitroxoline's anticancer properties are multifaceted, targeting several key pathways often dysregulated in cancer.

- **Inhibition of Angiogenesis:** Nitroxoline is a potent inhibitor of type 2 methionine aminopeptidase (MetAP2), a key enzyme in angiogenesis.[3][9] By inhibiting MetAP2, it prevents the proliferation and tube formation of endothelial cells, crucial steps in the formation of new blood vessels that supply tumors.[3][9]
- **Induction of Apoptosis and Cell Cycle Arrest:** In various cancer cell lines, Nitroxoline induces programmed cell death (apoptosis) and causes cell cycle arrest, primarily in the G1 phase.[3][10] This is achieved through the modulation of several signaling pathways.
- **Signaling Pathway Modulation:**
 - **AMPK/mTOR Pathway:** Nitroxoline activates AMP-activated protein kinase (AMPK), a cellular energy sensor. Activated AMPK then inhibits the mTOR signaling pathway, which is critical for cell growth and proliferation.[10][11]
 - **STAT3 Pathway:** It acts as a novel inhibitor of STAT3 signaling, which is implicated in chemoresistance, proliferation, and apoptosis.[12]
- **Disruption of Mitochondrial Function:** A key event in Nitroxoline-induced apoptosis is the disruption of the mitochondrial membrane potential ($\Delta\Psi_m$), leading to mitochondrial dysfunction and energy depletion.[13][14]

The signaling cascade initiated by Nitroxoline in cancer cells is visualized below.



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Caption: Nitroxoline's anticancer signaling pathways.

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations of Nitroxoline across various bacterial strains and cancer cell lines.

Table 1: Minimum Inhibitory Concentrations (MIC) Against Bacterial Pathogens

Bacterial Species	Strain	MIC ($\mu\text{g/mL}$)	Reference
Escherichia coli	Clinical Isolates (Median)	4	[1]
Acinetobacter baumannii	ATCC 19606	2 (Median)	[1]
Pseudomonas aeruginosa	Clinical Isolates (MIC50)	32	[1]
Staphylococcus aureus (MRSA)	1707	~23 (93.8 μM)	[8]

Note: MIC values can vary based on the specific strain and testing conditions.

Table 2: Half-Maximal Inhibitory Concentrations (IC_{50}) in Human Cell Lines

Cell Line	Cancer Type	IC ₅₀ (μM)	Exposure Time	Reference
PC-3	Prostate Cancer	3.2 ± 0.6	10 days	[10]
T24	Bladder Cancer	7.85	48 h	[12]
T24/DOX (Doxorubicin-resistant)	Bladder Cancer	10.69	48 h	[12]
T24/CIS (Cisplatin-resistant)	Bladder Cancer	11.20	48 h	[12]
HUVEC	Endothelial (non-cancer)	1.9	Not Specified	[9]
AsPC-1	Pancreatic Cancer	~5-10	48 h	[15]
Capan-2	Pancreatic Cancer	~5-10	48 h	[15]
BxPC-3	Pancreatic Cancer	~5-10	48 h	[15]

Experimental Protocols

This section provides detailed protocols for utilizing Nitroxoline as a chemical probe to investigate its biological effects.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol determines the lowest concentration of Nitroxoline that inhibits the visible growth of a bacterial strain.

A. Materials

- Nitroxoline powder

- Dimethyl sulfoxide (DMSO)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial strain of interest
- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader (600 nm)
- Incubator (37°C)

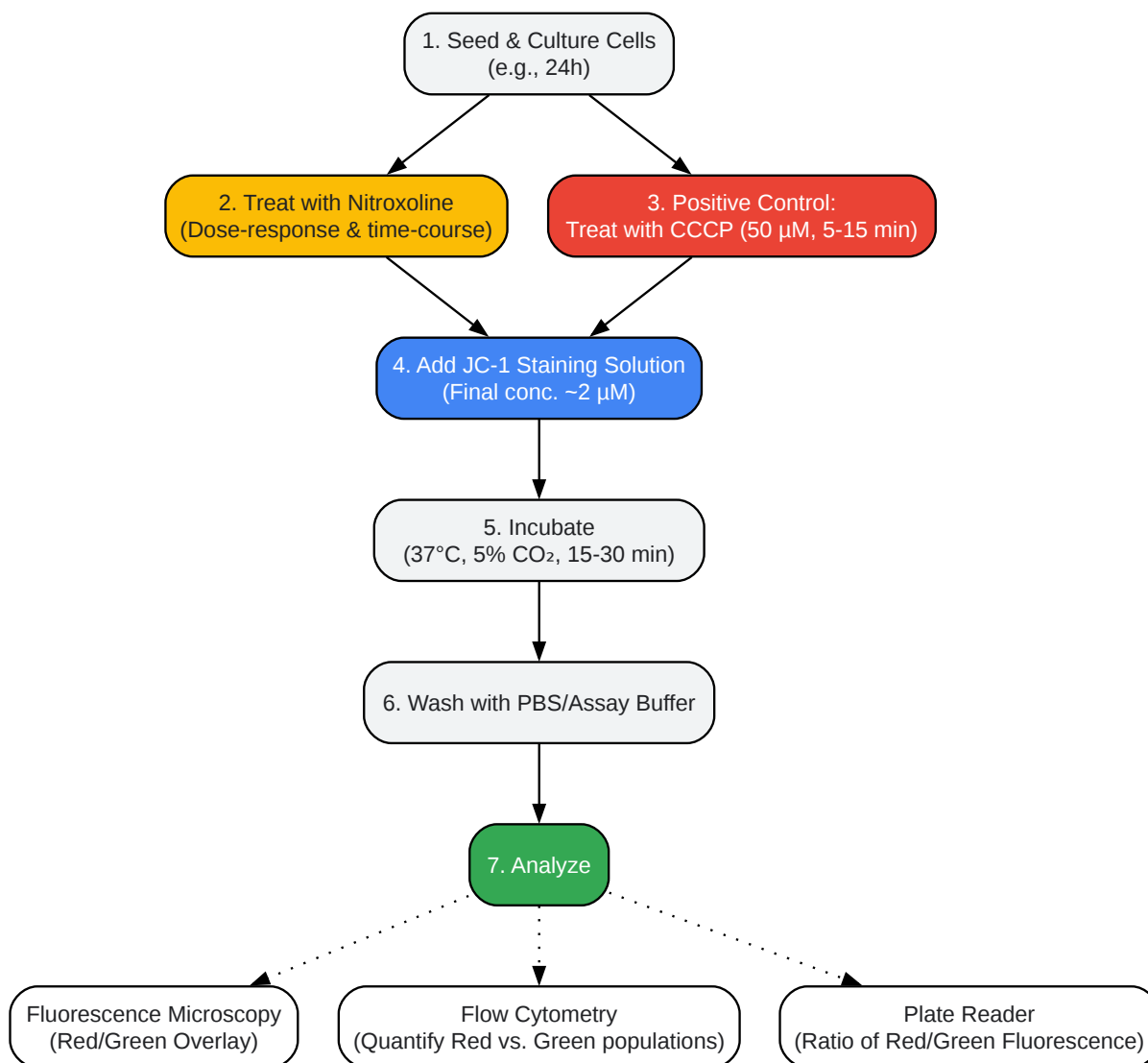
B. Procedure

- Prepare Nitroxoline Stock Solution: Dissolve Nitroxoline powder in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
- Bacterial Inoculum Preparation: a. From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into CAMHB. b. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, $\sim 1.5 \times 10^8$ CFU/mL). c. Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL.
- Serial Dilution in Microtiter Plate: a. Add 100 μ L of CAMHB to all wells of a 96-well plate. b. Add an appropriate volume of the Nitroxoline stock solution to the first well to achieve the highest desired concentration (e.g., for a top concentration of 64 μ g/mL, add 1.28 μ L of a 5 mg/mL stock to 100 μ L of media, then add another 100 μ L of CAMHB to reach 200 μ L at 64 μ g/mL before serial dilution). c. Perform a 2-fold serial dilution by transferring 100 μ L from the first well to the second, mixing, and repeating across the plate. Discard the final 100 μ L from the last well.
- Inoculation: Add 100 μ L of the prepared bacterial inoculum (from step 2c) to each well, bringing the final volume to 200 μ L. This will halve the drug concentration in each well to the final test concentrations.
- Controls:

- Positive Control: Wells containing bacterial inoculum and media but no Nitroxoline.
- Negative Control: Wells containing media only (no bacteria, no drug).
- Incubation: Seal the plate and incubate at 37°C for 16-20 hours.
- Reading Results: Determine the MIC as the lowest concentration of Nitroxoline at which there is no visible turbidity (or by reading absorbance at 600 nm).[16]

Protocol 2: Assessing Mitochondrial Membrane Potential ($\Delta\Psi_m$) Disruption using JC-1 Dye

This protocol uses the ratiometric fluorescent dye JC-1 to qualitatively and quantitatively assess Nitroxoline-induced mitochondrial depolarization in mammalian cells.[17][18] In healthy cells with high $\Delta\Psi_m$, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low $\Delta\Psi_m$, JC-1 remains as monomers and fluoresces green.[19]



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Caption: Experimental workflow for the JC-1 assay.

A. Materials

- Adherent or suspension cells of interest
- Complete cell culture medium

- Nitroxoline
- JC-1 Dye (e.g., from a commercial kit)
- DMSO
- Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization[18]
- Phosphate-Buffered Saline (PBS) or assay buffer provided in a kit
- Fluorescence microscope, flow cytometer, or fluorescence plate reader

B. Procedure for Adherent Cells

- Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 96-well plate for plate reader, coverslips in a 24-well plate for microscopy) and allow them to adhere overnight.
- Treatment: a. Remove the culture medium and replace it with fresh medium containing various concentrations of Nitroxoline. Include a vehicle control (DMSO). b. Incubate for the desired time (e.g., 24-48 hours).
- Positive Control: In a separate set of wells, treat cells with 50 μ M CCCP for 5-15 minutes prior to staining to induce complete depolarization.[18][20]
- JC-1 Staining: a. Prepare the JC-1 staining solution according to the manufacturer's protocol (typically a final concentration of 1-10 μ M in pre-warmed medium or buffer). b. Remove the treatment medium from the cells. c. Add the JC-1 staining solution and incubate at 37°C in a CO₂ incubator for 15-30 minutes.[21] Protect from light.
- Wash: Aspirate the staining solution and wash the cells once or twice with pre-warmed PBS or assay buffer to remove excess dye.[22]
- Analysis:
 - Fluorescence Microscopy: Immediately visualize the cells. Healthy cells will exhibit red fluorescent mitochondria, while apoptotic cells will show diffuse green fluorescence.[18]

- Flow Cytometry: Trypsinize and collect the cells, resuspend in PBS, and analyze immediately. Quantify the shift from the red-fluorescent (J-aggregates) population to the green-fluorescent (monomers) population.
- Fluorescence Plate Reader: Measure fluorescence intensity for J-aggregates (Excitation ~535 nm / Emission ~590 nm) and monomers (Excitation ~485 nm / Emission ~535 nm). The ratio of red to green fluorescence is used to quantify the change in $\Delta\Psi_m$.^[20]

C. Self-Validation and Causality

- The CCCP Control is Essential: The inclusion of a potent uncoupling agent like CCCP validates that the JC-1 dye is responding correctly to changes in mitochondrial membrane potential in your specific cell system. A successful positive control will show a near-complete shift to green fluorescence.
- Dose-Dependence: A scientifically sound result will show a dose-dependent increase in the green/red fluorescence ratio with increasing concentrations of Nitroxoline. This establishes a causal link between the compound and the observed mitochondrial depolarization.

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